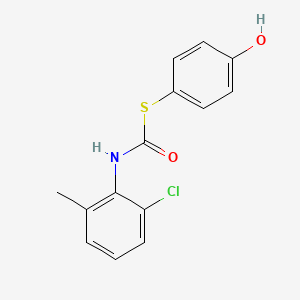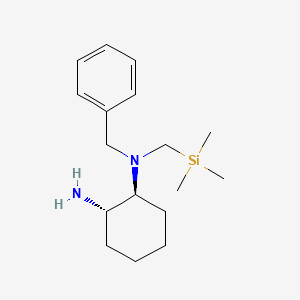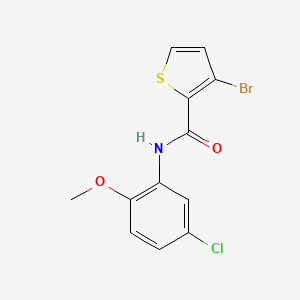
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile is an organic compound with the molecular formula C16H18N2O. It is a nitrile derivative that features a benzyloxy group attached to a cyclohexane ring, which is further substituted with a cyano group and an acetonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile typically involves the reaction of cyclohexanone with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under appropriate conditions to introduce the cyano group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as halides or alkoxides replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of benzyloxycyclohexanone or benzyloxycyclohexanecarboxylic acid.
Reduction: Formation of 4-benzyloxy-1-aminocyclohexaneacetonitrile.
Substitution: Formation of 4-halocyclohexaneacetonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile is not well-documented. its reactivity can be attributed to the presence of the cyano and benzyloxy groups, which can participate in various chemical transformations. The cyano group is known to be an electron-withdrawing group, which can influence the reactivity of the compound in nucleophilic and electrophilic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyano-1-cyclohexene: A compound with a similar cyano group but lacking the benzyloxy and acetonitrile moieties.
1-Benzyl-4-cyano-4-cyclohexylaminopiperidine: Contains a cyano group and a benzyl group but differs in the overall structure and functional groups.
Uniqueness
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile is unique due to the combination of the benzyloxy, cyano, and acetonitrile groups attached to a cyclohexane ring
Eigenschaften
CAS-Nummer |
69857-51-8 |
|---|---|
Molekularformel |
C16H18N2O |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
1-(cyanomethyl)-4-phenylmethoxycyclohexane-1-carbonitrile |
InChI |
InChI=1S/C16H18N2O/c17-11-10-16(13-18)8-6-15(7-9-16)19-12-14-4-2-1-3-5-14/h1-5,15H,6-10,12H2 |
InChI-Schlüssel |
HFPFLOSHMDHCDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1OCC2=CC=CC=C2)(CC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene](/img/structure/B11940470.png)
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)










